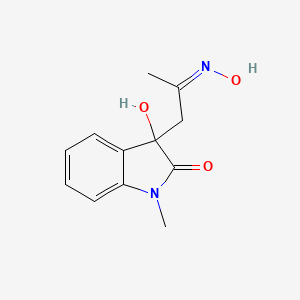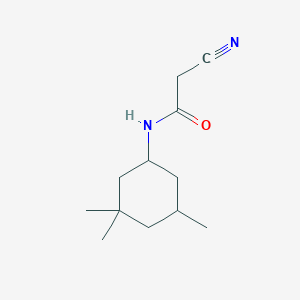
N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Méthodes De Préparation
The synthesis of N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the ethoxy group: This step often involves nucleophilic substitution reactions where an ethoxy group is introduced to the nitrogen atom.
Functional group modifications:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and controlled reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Applications De Recherche Scientifique
N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: Due to its unique structure, it can be explored for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
N-ethoxy-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-amine can be compared with other indazole derivatives, such as:
Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
5-nitroindazole: Used as a nitric oxide synthase inhibitor.
2-phenylindazole: Explored for its anticancer activity.
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5220-59-7 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-(2-methyl-6-phenylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C14H13NO/c1-10-13(11(2)16)8-9-14(15-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clé InChI |
ZSLMAABFZHCMJO-UHFFFAOYSA-N |
SMILES |
CCCC1=NNC2=C1C(=NOCC)CC(C2)(C)C |
SMILES isomérique |
CCCC1=NNC2=C1/C(=N/OCC)/CC(C2)(C)C |
SMILES canonique |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B1656247.png)


![6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1656252.png)

![[[4,4-Dicyano-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)butylidene]amino]urea](/img/structure/B1656255.png)



![1,7-Diethyl-4-(2-methoxyphenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B1656259.png)

![(4Z,8E)-N-(2-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B1656261.png)
![2-(3-Hydroxyphenyl)-4-phenylbenzo[f]isoindole-1,3-dione](/img/structure/B1656264.png)
